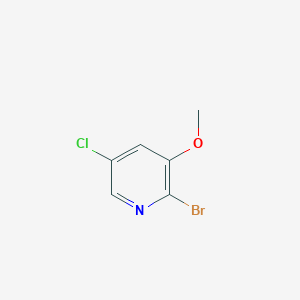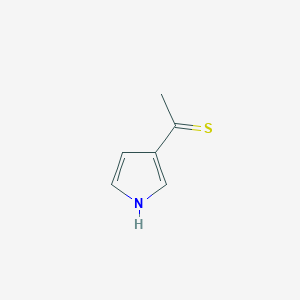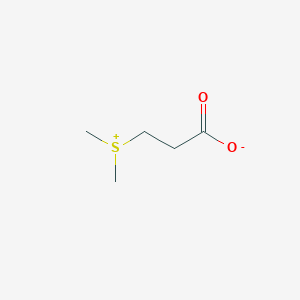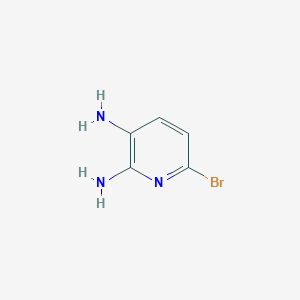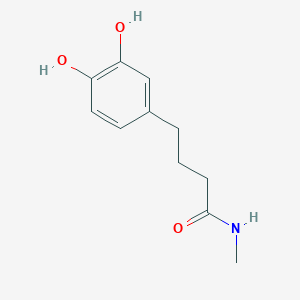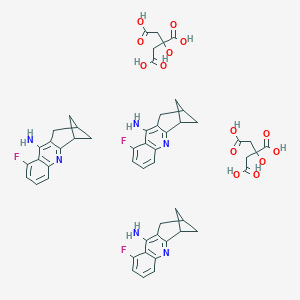
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. The compound is a member of the acridine family and is structurally similar to other acridine derivatives, such as quinacrine and acriflavine.
Mécanisme D'action
The mechanism of action of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound has been shown to bind to DNA and interfere with the replication and transcription processes, leading to cell death. Additionally, the compound has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and trigger apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine are still being studied, but early research suggests that the compound may have a range of effects on cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, the compound has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in lab experiments include its high potency and selectivity against cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, the compound has several limitations that must be considered when designing experiments. For example, the compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on cellular processes. Finally, there is significant potential for the development of new therapeutic applications for 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine, particularly in the treatment of cancer and infectious diseases.
Conclusion
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has significant potential in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor and antimicrobial activity, and its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. While there are several limitations to the use of this compound in lab experiments, there are also several potential future directions for research on this compound, including the development of new synthesis methods and the exploration of new therapeutic applications.
Méthodes De Synthèse
The synthesis of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine involves the reaction of 4-chloro-9-fluorenone with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of the synthesis method is relatively high, and the purity of the compound can be easily achieved using standard purification techniques.
Applications De Recherche Scientifique
The potential applications of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in scientific research are vast. The compound has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
Numéro CAS |
129297-21-8 |
|---|---|
Nom du produit |
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine |
Formule moléculaire |
C54H55F3N6O14 |
Poids moléculaire |
1069 g/mol |
Nom IUPAC |
8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/3C14H13FN2.2C6H8O7/c3*15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h3*1-3,7-8H,4-6H2,(H2,16,17);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
VHIZLRDZOSUTLU-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonymes |
9-amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



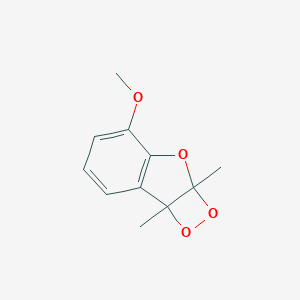
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
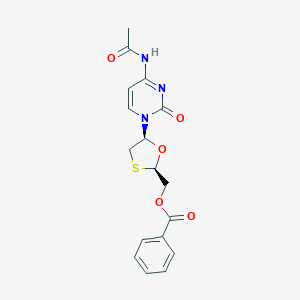
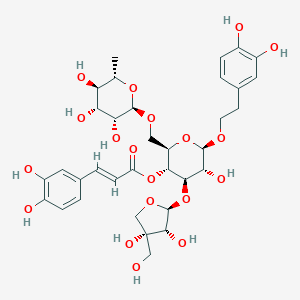
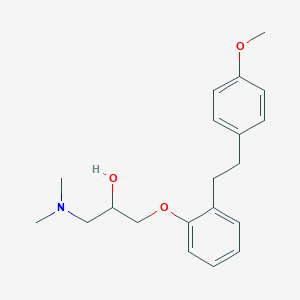
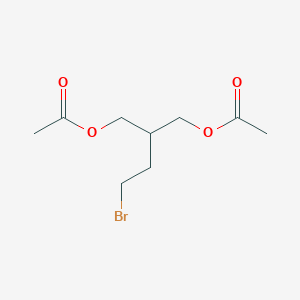
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
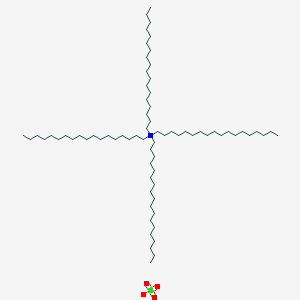
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
